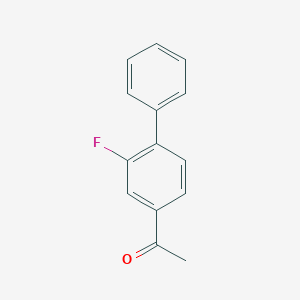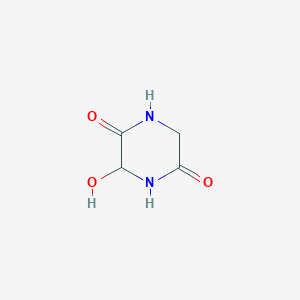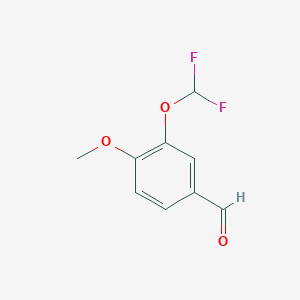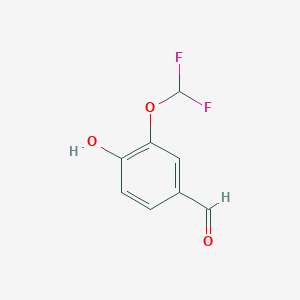![molecular formula C7H10O2 B143722 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone CAS No. 129137-87-7](/img/structure/B143722.png)
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone, also known as DPE, is an organic compound that belongs to the family of pyranones. It is widely used in scientific research due to its unique chemical properties. DPE is a colorless liquid that has a sweet odor.
作用機序
The mechanism of action of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. This compound can undergo nucleophilic addition reactions with various electrophiles, such as aldehydes, ketones, and epoxides. The resulting products can have various biological activities.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. This compound has also been found to have antifungal and antibacterial properties. In addition, this compound has been found to have chiral recognition properties, which make it useful in asymmetric catalysis.
実験室実験の利点と制限
One of the main advantages of using 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various organic compounds, which makes it useful in a wide range of scientific research. Another advantage is its high yield from the synthesis methods. However, one limitation of using this compound is its toxicity. This compound is toxic and should be handled with care in the lab.
将来の方向性
There are many future directions for the use of 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone in scientific research. One direction is the synthesis of new pyranone derivatives with novel biological activities. Another direction is the development of new chiral ligands for asymmetric catalysis. This compound can also be used in the synthesis of new inhibitors for cancer-related enzymes and in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a versatile organic compound that has many applications in scientific research. It is used as a building block for the synthesis of various organic compounds and has been found to have various biological activities. This compound has many advantages, including its high yield from synthesis methods, but it also has limitations due to its toxicity. Future research on this compound can lead to the development of new drugs and new applications in various fields of science.
合成法
There are several methods to synthesize 1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone. The most common method is the reaction between 2-hydroxyethyl sulfide and acetaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of 2-hydroxyethyl sulfide with acetic anhydride in the presence of a base catalyst. The yield of this compound from these methods is typically around 60-70%.
科学的研究の応用
1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pyranone derivatives, which have been found to have various biological activities. This compound has been used in the synthesis of inhibitors for cancer-related enzymes and as a starting material for the synthesis of anti-inflammatory drugs. This compound is also used in the synthesis of chiral ligands for asymmetric catalysis.
特性
CAS番号 |
129137-87-7 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
1-[(2R)-3,4-dihydro-2H-pyran-2-yl]ethanone |
InChI |
InChI=1S/C7H10O2/c1-6(8)7-4-2-3-5-9-7/h3,5,7H,2,4H2,1H3/t7-/m1/s1 |
InChIキー |
AOFHZPHBPUYLAG-SSDOTTSWSA-N |
異性体SMILES |
CC(=O)[C@H]1CCC=CO1 |
SMILES |
CC(=O)C1CCC=CO1 |
正規SMILES |
CC(=O)C1CCC=CO1 |
同義語 |
Ethanone, 1-(3,4-dihydro-2H-pyran-2-yl)-, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



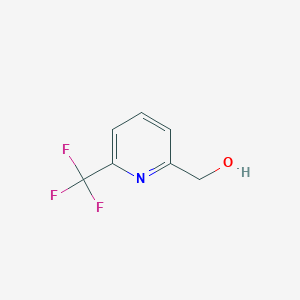

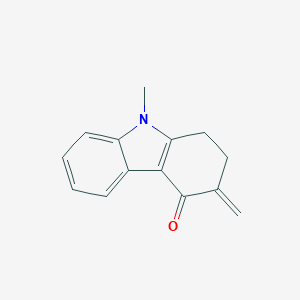
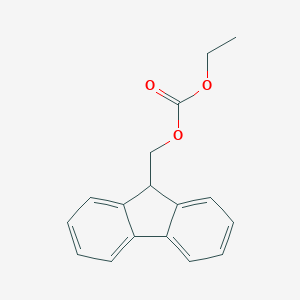
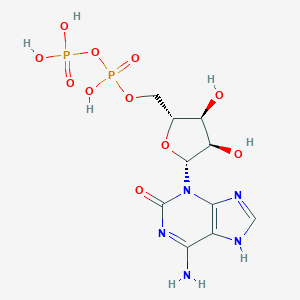
![2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]methylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B143649.png)

